molecular formula C2H6Cl2NP B1345629 Dichloro(dimethylamino)phosphine CAS No. 683-85-2

Dichloro(dimethylamino)phosphine

Cat. No. B1345629
CAS RN: 683-85-2
M. Wt: 145.95 g/mol
InChI Key: XPWWDZRSNFSLRQ-UHFFFAOYSA-N
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Description

Dichloro(dimethylamino)phosphine, also known as (dichlorophosphanyl)dimethylamine, is a chemical compound with the molecular formula C2H6Cl2NP . It is a colorless to pale yellow liquid .


Synthesis Analysis

Dichloro(dimethylamino)phosphine may be used in the synthesis of several compounds such as N,N-dimethylamidotetrachlorophosphorane, O-propylchloroformimino-N,N-dimethylamidochlorophosphate, and bisarylsulphonyldiazadiphosphetidines . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .


Molecular Structure Analysis

The solid-state structure of Dichloro(dimethylamino)phosphine was determined by X-ray diffraction using an in situ grown single crystal . Two independent molecules in the asymmetric unit have very similar geometries with planar coordination at their nitrogen atoms and the C2NP unit almost coinciding with the approximate molecular plane of symmetry .


Chemical Reactions Analysis

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines which inspires the design of new phosphines of various structures and the tuning of their properties .


Physical And Chemical Properties Analysis

Dichloro(dimethylamino)phosphine is a liquid at 20 degrees Celsius . It has a molecular weight of 145.95 . It is moisture and heat sensitive . It has a boiling point of 150 degrees Celsius .

Scientific Research Applications

Activation of Carboxylic Acids

Dimethylphosphoramidous dichloride is used for the activation of carboxylic acids. This process is essential in various chemical synthesis pathways where carboxylic acids need to be converted into more reactive intermediates for further reactions .

Synthesis of Functionalized β-Lactams

The compound is utilized to prepare functionalized β-lactams by reacting with acetic acids and imines. β-Lactams are a significant class of antibiotics, and their functionalization can lead to the development of new pharmaceuticals .

Synthesis of Phosphoramidic Esters

It is also employed in synthesizing phosphoramidic esters by reacting with alcohols in the presence of a base catalyst. Phosphoramidic esters have applications in various fields including medicinal chemistry and materials science .

Safety and Hazards

Dichloro(dimethylamino)phosphine is highly flammable and causes severe skin burns and eye damage . It reacts with water to liberate toxic gas . It should be stored under inert gas in a cool place, away from heat and moisture .

properties

IUPAC Name

N-dichlorophosphanyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl2NP/c1-5(2)6(3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWWDZRSNFSLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218455
Record name N,N-Dimethylphosphoramidous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphosphoramidous dichloride

CAS RN

683-85-2
Record name Phosphoramidous dichloride, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylphosphoramidous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphosphoramidous dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(dimethylamino)phosphine
Reactant of Route 2
Reactant of Route 2
Dichloro(dimethylamino)phosphine
Reactant of Route 3
Reactant of Route 3
Dichloro(dimethylamino)phosphine
Reactant of Route 4
Dichloro(dimethylamino)phosphine
Reactant of Route 5
Dichloro(dimethylamino)phosphine

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